molecular formula C13H10ClNO4 B11945348 ((5-(2-Chlorophenyl)-2-furoyl)amino)acetic acid CAS No. 853330-43-5

((5-(2-Chlorophenyl)-2-furoyl)amino)acetic acid

Cat. No.: B11945348
CAS No.: 853330-43-5
M. Wt: 279.67 g/mol
InChI Key: LMVWWBYRUKIFOR-UHFFFAOYSA-N
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Description

((5-(2-Chlorophenyl)-2-furoyl)amino)acetic acid is a complex organic compound that features a chlorinated phenyl group, a furoyl group, and an amino acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((5-(2-Chlorophenyl)-2-furoyl)amino)acetic acid typically involves multiple steps, starting with the preparation of the 2-chlorophenyl and 2-furoyl intermediates. These intermediates are then coupled through an amide bond formation reaction. Common reagents used in these reactions include acyl chlorides, amines, and coupling agents such as EDCI or DCC. The reaction conditions often require an inert atmosphere, controlled temperatures, and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. Catalysts and automated systems are often employed to streamline the synthesis and minimize waste.

Chemical Reactions Analysis

Types of Reactions

((5-(2-Chlorophenyl)-2-furoyl)amino)acetic acid can undergo various chemical reactions, including:

    Oxidation: The furoyl group can be oxidized to form carboxylic acids or other oxygenated derivatives.

    Reduction: The chlorophenyl group can be reduced to a phenyl group under specific conditions.

    Substitution: The chlorine atom in the phenyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium thiolate (NaSR) in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce dechlorinated phenyl derivatives.

Scientific Research Applications

((5-(2-Chlorophenyl)-2-furoyl)amino)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ((5-(2-Chlorophenyl)-2-furoyl)amino)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Chlorophenylacetic acid: Shares the chlorophenyl group but lacks the furoyl and amino acetic acid moieties.

    Furoylglycine: Contains the furoyl group and glycine but lacks the chlorophenyl group.

    Phenylacetic acid derivatives: Similar structural framework but with different substituents.

Uniqueness

((5-(2-Chlorophenyl)-2-furoyl)amino)acetic acid is unique due to its combination of the chlorophenyl, furoyl, and amino acetic acid groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

CAS No.

853330-43-5

Molecular Formula

C13H10ClNO4

Molecular Weight

279.67 g/mol

IUPAC Name

2-[[5-(2-chlorophenyl)furan-2-carbonyl]amino]acetic acid

InChI

InChI=1S/C13H10ClNO4/c14-9-4-2-1-3-8(9)10-5-6-11(19-10)13(18)15-7-12(16)17/h1-6H,7H2,(H,15,18)(H,16,17)

InChI Key

LMVWWBYRUKIFOR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)NCC(=O)O)Cl

Origin of Product

United States

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